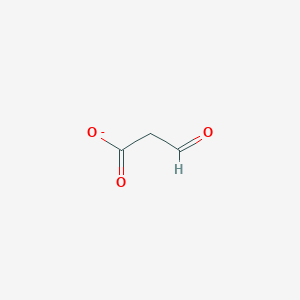![molecular formula C57H106O6 B1240866 [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate](/img/structure/B1240866.png)
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate is a triglyceride, a type of ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat. This specific triglyceride consists of one chain of palmitic acid (16:0), one chain of linoleic acid (18:2(9Z,12Z)), and one chain of arachidic acid (20:0).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. For instance, the esterification can be carried out using sulfuric acid as a catalyst under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of triglycerides like this compound often involves enzymatic methods. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids.
化学反応の分析
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid chain can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the triglyceride can be hydrolyzed to yield glycerol and free fatty acids.
Transesterification: The triglyceride can react with alcohols in the presence of a catalyst to form different esters and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reaction is typically carried out at room temperature.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Transesterification: Methanol or ethanol is commonly used in the presence of a base catalyst like sodium methoxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids (palmitic acid, linoleic acid, and arachidic acid).
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
科学的研究の応用
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of triglycerides in various chemical reactions.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its impact on cardiovascular health and its role in metabolic disorders.
Industry: Used in the production of biodiesel through transesterification processes.
作用機序
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases.
類似化合物との比較
Similar Compounds
- TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of both saturated and unsaturated fatty acids affects its melting point and reactivity. This specific composition also influences its biological functions and applications in research and industry.
特性
分子式 |
C57H106O6 |
|---|---|
分子量 |
887.4 g/mol |
IUPAC名 |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,26,29,54H,4-16,18-19,21-25,27-28,30-53H2,1-3H3/b20-17-,29-26-/t54-/m1/s1 |
InChIキー |
KWUMWJZHUAQZMT-IEHWOXSQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1240784.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1240785.png)







![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)



